N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide: is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, fluorine atoms, and a sulfonamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Benzyl and Pyridinyl Groups: The final steps involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzyl and pyridinyl groups to the indazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Conversion of methoxy groups to carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.
Medicine
Medically, compounds with sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for its potential as an antimicrobial agent or as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The indazole core may interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
- N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-3-sulfonamide
Uniqueness
Compared to similar compounds, N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide is unique due to its specific substitution pattern on the indazole ring and the presence of both benzyl and pyridinyl groups. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O4S/c1-30-15-7-6-13(18(9-15)31-2)12-27(21-5-3-4-20(23)25-21)32(28,29)19-8-14-11-24-26-17(14)10-16(19)22/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMABIBERHUHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC(=CC=C2)F)S(=O)(=O)C3=C(C=C4C(=C3)C=NN4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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